1-(1-Aminocyclohexyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclohexyl)propan-1-one is an organic compound that features a cyclohexyl ring substituted with an amino group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with a suitable propanone derivative under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.
Reduction: 1-(1-Aminocyclohexyl)propan-1-ol.
Substitution: N-substituted amides or other derivatives.
Scientific Research Applications
1-(1-Aminocyclohexyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-Aminocyclohexyl)propan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
1-(1-Aminocyclohexyl)propan-2-one: Similar structure but with a different position of the ketone group.
Cyclohexylamine: Lacks the propanone moiety but shares the cyclohexyl and amino groups.
Propan-1-one derivatives: Compounds with similar carbonyl functionality but different substituents.
Uniqueness: 1-(1-Aminocyclohexyl)propan-1-one is unique due to its specific combination of a cyclohexyl ring, amino group, and propanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-aminocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3 |
InChI Key |
IQTKPUGUFXHRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.